2-Phenylpropyl acetate
Overview
Description
2-Phenylpropyl acetate is a synthetic spice that belongs to the class of aliphatic carboxylates . It has not been reported to occur naturally .
Synthesis Analysis
This compound can be prepared by direct esterification of hydratropyl alcohol with acetic acid under azeotropic conditions, or with acetic anhydride . Another method involves microbial biotransformations starting from different prochiral and/or racemic substrates . A process for preparing 2-methyl-2′-phenylpropionic acid derivatives, which show antihistamine activity, has also been described .Molecular Structure Analysis
The molecular formula of this compound is C11H14O2. It has a molecular weight of 178.22800 .Chemical Reactions Analysis
Reactive distillation is a promising concept for the production of 2-phenylethyl acetate, as it combines the mechanism of reaction and separation in one single unit .Physical and Chemical Properties Analysis
This compound has a density of 1.012 g/cm3 and a boiling point of 240ºC at 760 mmHg . It has a flash point of 99.1ºC . The compound has a molar refractivity of 51.5±0.3 cm3 .Scientific Research Applications
Fragrance Ingredient : 2-Phenylpropyl acetate is primarily used as a fragrance ingredient. A toxicologic and dermatologic review by McGinty, Letizia, and Api (2012) in "Food and Chemical Toxicology" highlighted its use in the fragrance industry, mentioning its inclusion in a group known as Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) (McGinty, Letizia, & Api, 2012).
Bioprocesses for Flavouring Agents : Martinez-Avila et al. (2018) in "Applied Microbiology and Biotechnology" discussed the biotechnological production of flavoring agents like 2-Phenylethanol and 2-Phenethyl acetate, closely related to this compound. These compounds are used in perfumes, pharmaceuticals, and personal care products due to their rose-like odor (Martinez-Avila, Sánchez, Font, & Barrena, 2018).
Enzymatic Synthesis in Industry : Kuo et al. (2014) in "Biocatalysis and Agricultural Biotechnology" explored the solvent-free enzymatic synthesis of 2-Phenylethyl acetate, a compound similar in structure and application to this compound. This study emphasizes its wide application in food, perfumes, cosmetics, and household products (Kuo, Liu, Chen, Chang, & Shieh, 2014).
Chemical Synthesis : Costa et al. (2012) in the "Journal of Chemical Education" described the green Suzuki coupling using water as the primary solvent, exploring the synthesis of Ethyl (4-Phenylphenyl)acetate, a biaryl with anti-arthritic potential, again demonstrating the compound’s significance in medicinal chemistry research (Costa, Pelotte, Simard, Syvinski, & Deveau, 2012).
Future Directions
The future directions for 2-Phenylpropyl acetate could involve exploring more efficient and environmentally friendly methods of synthesis, such as reactive distillation . Additionally, the compound’s potential applications in various industries, such as food, cosmetics, and pharmaceuticals, could be further investigated .
Properties
IUPAC Name |
2-phenylpropyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(8-13-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPTTWAAIKMYAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864264 | |
Record name | Benzeneethanol, .beta.-methyl-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10402-52-5 | |
Record name | Benzeneethanol, β-methyl-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10402-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneethanol, beta-methyl-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydratropyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneethanol, .beta.-methyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneethanol, .beta.-methyl-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylpropyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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